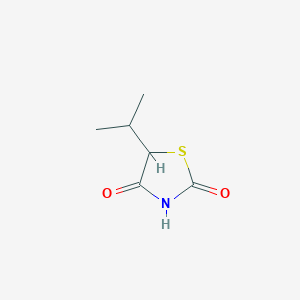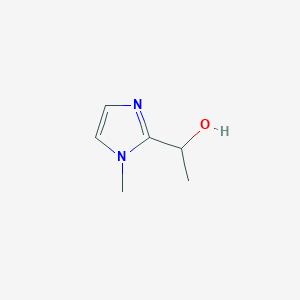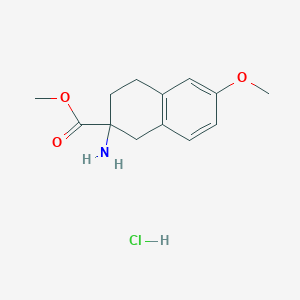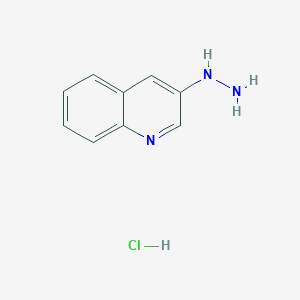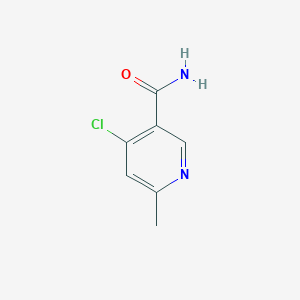
4-Chloro-6-methylnicotinamide
Overview
Description
4-Chloro-6-methylnicotinamide is a chemical compound belonging to the class of nicotinamide derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C7H7ClN2O, and it has a molecular weight of 170.59 g/mol. This compound is primarily used as a drug intermediate in the synthesis of certain pharmaceuticals.
Mechanism of Action
Target of Action
4-Chloro-6-methylnicotinamide (4C6MN) is a chemical compound used in the field of pharmaceuticals as a drug intermediate in the synthesis of certain drugs. It is a derivative of nicotinamide, also known as niacinamide, which is an amide derivative of vitamin B3 . Nicotinamide plays an active role in protecting cells from ultraviolet (UV) radiation-induced damage
Mode of Action
Nicotinamide is known to be involved in various biochemical processes, including the prevention of UV-induced immunosuppression of the skin . It is also a component of coenzymes such as nicotinamide adenine dinucleotide (NAD), reduced nicotinamide adenine dinucleotide (NADH), nicotinamide adenine dinucleotide phosphate (NADP), and the reduced form NADPH .
Biochemical Pathways
Nicotinamide and its derivatives, including 4C6MN, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules play crucial roles in various biochemical pathways, particularly those involved in energy metabolism and redox reactions .
Result of Action
Nicotinamide has been shown to have a favorable safety profile and is currently being investigated for its potential to reduce the incidence of non-melanoma skin cancers .
Action Environment
The action environment of 4C6MN is likely to be similar to that of nicotinamide, given their structural similarity. Environmental factors such as UV radiation can influence the action, efficacy, and stability of nicotinamide . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methylnicotinamide typically involves the chlorination of 6-methylnicotinamide. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position of the nicotinamide ring. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-Chloro-6-methylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
Comparison with Similar Compounds
4-Chloronicotinamide: Similar in structure but lacks the methyl group at the 6-position.
6-Methylnicotinamide: Similar in structure but lacks the chlorine atom at the 4-position.
Nicotinamide: The parent compound without any substitutions.
Uniqueness: 4-Chloro-6-methylnicotinamide is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and potential therapeutic applications, making it a valuable intermediate in drug synthesis and other industrial processes.
Properties
IUPAC Name |
4-chloro-6-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-6(8)5(3-10-4)7(9)11/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOUUEYOSBRYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





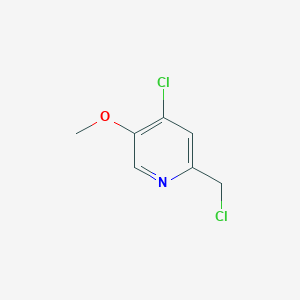



![4-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B1646379.png)
![7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine](/img/structure/B1646380.png)
